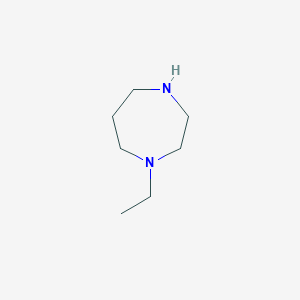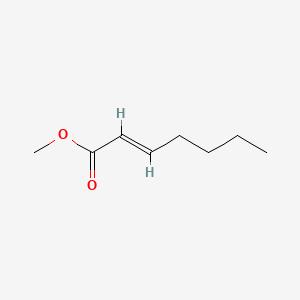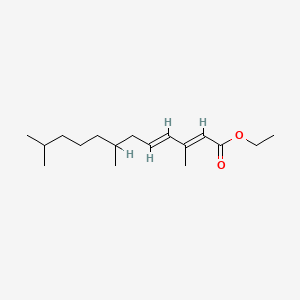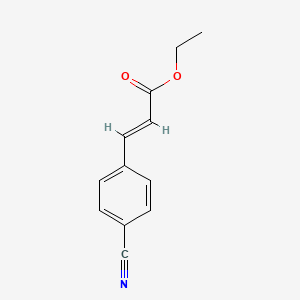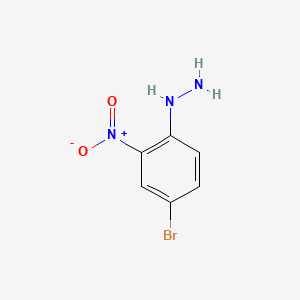
4-Bromo-2-nitrophenylhydrazine
Vue d'ensemble
Description
4-Bromo-2-nitrophenylhydrazine is a chemical compound that is part of a broader class of organic compounds known as hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to an aromatic ring. In the case of 4-bromo-2-nitrophenylhydrazine, the aromatic ring is further substituted with a bromine atom at the fourth position and a nitro group at the second position. This particular structure makes it a compound of interest for various chemical reactions and studies in molecular chemistry.
Synthesis Analysis
The synthesis of compounds related to 4-bromo-2-nitrophenylhydrazine involves the formation of hydrazine derivatives with specific substituents on the aromatic ring. For instance, the synthesis of N-[3-anthracen-9-yl-1-(4-bromo-phenyl)-allylidene]-N-benzenesulfonohydrazine has been achieved through a series of reactions characterized by spectroscopic techniques such as FT-IR, UV-vis, (1)H-NMR, and (13)C-NMR spectroscopy. The structure was confirmed by single crystal X-ray diffraction studies, indicating a cis-geometry around the azomethine CN double bond .
Molecular Structure Analysis
The molecular structure of these hydrazine derivatives is often elucidated using X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine showed specific dihedral angles between the benzene rings, and the presence of intermolecular hydrogen bonds was observed, contributing to the stability of the crystal structure .
Chemical Reactions Analysis
4-Bromo-2-nitrophenylhydrazine and its derivatives can participate in various chemical reactions. One such reaction is the Br/NO2 substitution, where a bromophenyl group can be converted into a nitrophenyl group. This type of reaction expands the utility of the compound in synthetic chemistry, allowing for the creation of new molecules with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. Spectroscopic methods, along with density functional theory (DFT) calculations, provide insights into the electronic properties of the molecules. For instance, the frontier molecular orbital analysis, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis can reveal information about the electronic distribution and potential reactivity of the compound . Additionally, the interaction of these compounds with DNA has been studied, suggesting possible intercalation between the planar phenyl rings and DNA base pairs .
Applications De Recherche Scientifique
Reagent for Aldehydes and Ketones
4-Bromo-2-nitrophenylhydrazine has been studied as a reagent for aldehydes and ketones. A study explored the reaction of hydrazine and methylhydrazine with various chloronitrobenzenes and dinitrobenzenes, yielding derivatives including bromophenylhydrazines, which were investigated as reagents (Maaskant, 1937).
Synthesis of Pharmacologically Active Compounds
4-Bromo-2-nitrophenylhydrazine plays a role in synthesizing pharmacologically active compounds. One study demonstrated its use in a microwave-assisted, efficient synthetic protocol for creating inhibitors of transient receptor potential channels (Obermayer et al., 2011).
Role in Synthetic Organic Chemistry
This compound is significant in synthetic organic chemistry. Research on substituted N-α-bromoarylidene-N'-o-nitrophenylhydrazines, treated with triethylamine, leads to the formation of 1-aroyloxybenzotriazole, demonstrating its utility in synthetic pathways (Barnish & Gibson, 1968).
Synthesis of Phenothiazines
4-Bromo-2-nitrophenylhydrazine is used in the synthesis of phenothiazines, which possess a wide spectrum of pharmacological activities, including anticancer effects. The synthesis involved condensation with benzenethiols and o-halonitrobenzenes (Sharma et al., 2002).
Kinetic Studies in Thermal Analysis
It has been used in kinetic studies of exothermal decomposition, particularly in differential scanning calorimetry, to determine activation parameters for various reactions (Musuc et al., 2007).
Fluorescence Properties in Complex Synthesis
4-Bromo-2-nitrophenylhydrazine is also involved in the synthesis of compounds with notable fluorescence properties. A study on the hydrothermal synthesis of a dinuclear Zn(II) complex highlighted these properties, indicating its potential in developing fluorescent materials (Ji Chang–you, 2012).
Derivatization in Analytical Chemistry
It is used in derivatization methods for analytical chemistry, such as in the determination of aldehydes in pharmaceutical formulations, showcasing its utility in ensuring pharmaceutical safety and quality (Luo et al., 2018).
Electrochemical Sensing Applications
Recent studies include its use in electrochemical sensors, exemplified by the development of a 4-NPHyd (4-nitrophenylhydrazine) sensor for environmental monitoring (Alam et al., 2021).
Safety And Hazards
This chemical is considered hazardous and may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of contact, rinse cautiously with water for several minutes and seek medical advice if irritation persists .
Propriétés
IUPAC Name |
(4-bromo-2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMLHCYLAJHQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420678 | |
| Record name | 4-Bromo-2-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrophenylhydrazine | |
CAS RN |
59488-34-5 | |
| Record name | 4-Bromo-2-nitrophenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



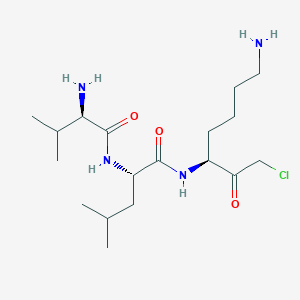
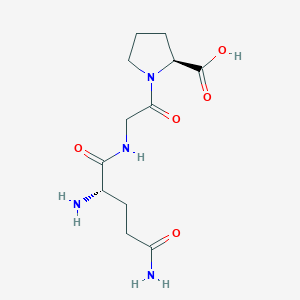
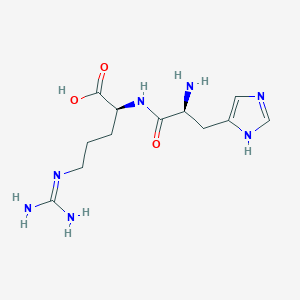
![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)
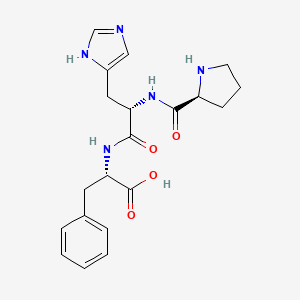
![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)
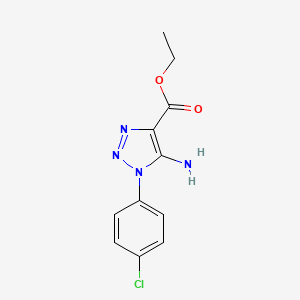
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
